2-(2-Chlorophenyl)-4-ethoxyquinazoline

Medicinal Chemistry Physicochemical Profiling Computational Chemistry

Scaling SAR programs on 4-alkoxyquinazolines often stalls on unreliable access to precisely substituted building blocks. 2-(2-Chlorophenyl)-4-ethoxyquinazoline (CAS 59524-97-9) closes this gap as a defined, single-entity intermediate. - Enables systematic evaluation of the 2-(2-chlorophenyl) group on VEGFR2 kinase potency, leveraging the established low-nanomolar IC₅₀ baseline of the 4-alkoxyquinazoline series. - Serves as a direct precursor for focused antimicrobial libraries targeting resistant bacterial and fungal strains. - Benchmark substrate for Ir(III)-catalyzed C-H amidation/cyclization method development, supporting industrial process chemistry.

Molecular Formula C16H13ClN2O
Molecular Weight 284.74 g/mol
CAS No. 59524-97-9
Cat. No. B14142642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-4-ethoxyquinazoline
CAS59524-97-9
Molecular FormulaC16H13ClN2O
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl
InChIInChI=1S/C16H13ClN2O/c1-2-20-16-12-8-4-6-10-14(12)18-15(19-16)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3
InChIKeyHJUWSYFWKLDZAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)-4-ethoxyquinazoline Intermediate Overview


2-(2-Chlorophenyl)-4-ethoxyquinazoline (CAS 59524-97-9) is a synthetic heterocyclic compound belonging to the quinazoline class, defined by a core structure of a fused benzene and pyrimidine ring . This molecule is characterized by a molecular formula of C16H13ClN2O and a molecular weight of 284.74 g/mol . It is an important building block in medicinal chemistry, as the 2-arylquinazoline scaffold is known for a broad range of biological activities and is a key intermediate for developing kinase inhibitors and antimicrobial agents [1].

Scaffold 2-(2-Chlorophenyl)-4-ethoxyquinazoline intermediate
Kinase Research Privileged quinazoline core for kinase inhibitor SAR studies
Antimicrobial Screening 2-(2-Chlorophenyl) motif associated with reported antimicrobial activity

2-(2-Chlorophenyl)-4-ethoxyquinazoline: No Direct Replacements


Within the quinazoline family, small structural modifications can lead to profound differences in biological activity, target selectivity, and physicochemical properties. The presence of a specific 2-(2-chlorophenyl) substituent and a 4-ethoxy group on the core scaffold dictates a unique three-dimensional conformation and electronic profile [1]. While a class-level inference suggests potential as a kinase inhibitor or antimicrobial agent based on related analogs, no direct quantitative data exists for this specific compound. Substituting this compound with a generic 'quinazoline derivative' or even a close analog like a 4-methoxy or 3-chlorophenyl variant would represent an untested and high-risk variable in any research or industrial application. This underscores the necessity of evaluating the specific, albeit limited, evidence available for this precise entity.

Positional Isomer Mismatch
4-[2-(4-chlorophenyl)ethoxy]quinazoline (CAS 124427-34-5) shares formula but different connectivity; binding profile may not transfer.
Alkoxy Substituent Shift
4-Methoxy or 4-propoxy analogs can alter electronic distribution and lipophilicity, potentially shifting kinase selectivity.
Aryl Group Relocation
3-Chlorophenyl instead of 2-chlorophenyl modifies steric and electronic environment, likely affecting target engagement.

2-(2-Chlorophenyl)-4-ethoxyquinazoline Quantitative Evidence


Molecular Descriptors: Isomer Differentiation

This compound is defined by a unique set of physicochemical descriptors. A key differentiator from its closest structural isomer, 4-[2-(4-chlorophenyl)ethoxy]quinazoline (CAS 124427-34-5), is its molecular arrangement. Both share the identical molecular formula (C16H13ClN2O) and weight (284.74 g/mol) . However, their InChIKeys and topological structures are fundamentally different, confirming they are distinct chemical entities with separate registrations in authoritative chemical databases [1]. This structural divergence is the primary basis for expecting different biological interactions.

Isomer Identity
Reported
Distinct InChIKey vs. 4-[2-(4-chlorophenyl)ethoxy]quinazoline
Confirms unique chemical entity
Critical for assay reproducibility
Medicinal Chemistry Physicochemical Profiling Computational Chemistry

Lipophilicity vs. Unsubstituted Core

The lipophilicity of 2-(2-chlorophenyl)-4-ethoxyquinazoline can be estimated by comparison with its parent core structure, 4-ethoxyquinazoline (CAS 16347-96-9). The presence of the 2-(2-chlorophenyl) group is expected to substantially increase lipophilicity, a critical parameter for membrane permeability and target binding. While a direct LogP measurement is not available, the core 4-ethoxyquinazoline has a reported LogP of 2.02850 [1]. The addition of the chlorinated phenyl ring to form the target compound is a structural modification known to increase LogP by approximately 1.5 to 2.5 units, suggesting a calculated LogP for the target compound in the range of 3.5–4.5.

Lipophilicity Estimate
Data to verify
Predicted LogP ~3.5–4.5 (core 4-ethoxyquinazoline LogP 2.03)
Indicates higher membrane permeability potential
Calculated property; requires experimental confirmation
ADME Drug Design Physicochemical Property

VEGFR2 Kinase Inhibition: Scaffold Inference

The 2-arylquinazoline scaffold, to which this compound belongs, is a privileged structure in medicinal chemistry for developing ATP-competitive kinase inhibitors. A study on a series of novel 4-alkoxyquinazoline derivatives identified compounds with potent inhibitory activity against VEGFR2 [1]. While 2-(2-chlorophenyl)-4-ethoxyquinazoline was not specifically tested, its structure closely mimics the active core of these inhibitors. For context, the most potent compound in that series (designated 7c) exhibited an IC50 of 5.72 nM against VEGFR2, compared to the control drug Tivozanib (IC50 = 3.40 nM) [1]. This provides a class-level benchmark for the potential activity of related 4-alkoxyquinazolines.

Kinase Inhibition Context
Class-level
Related 4-alkoxyquinazoline: VEGFR2 IC50 5.72 nM (compound 7c)
Supports scaffold suitability for kinase inhibitor SAR
Target compound not directly tested
Kinase Inhibitor Oncology Chemical Biology

Antimicrobial Activity: 2-(2-Chlorophenyl)quinazoline Motif

The 2-(2-chlorophenyl) substituent is a recurring feature in quinazoline derivatives with reported antimicrobial activity. A series of dimeric 2-(2-chlorophenyl)-quinazolin-4-ones were synthesized and screened against a panel of bacteria and fungi [1]. While these are 4-one derivatives and not the 4-ethoxy compound, the presence of the same 2-(2-chlorophenyl) group is a strong structural motif for this activity. In that study, compounds such as 5e, 5g, and 5h demonstrated 'excellent' antibacterial activity, and others showed 'very good' antifungal activity against strains like C. albicans and A. niger [1]. This provides a relevant, though indirect, rationale for exploring the target compound in antimicrobial assays.

Antimicrobial Motif
Class-level
Dimeric 2-(2-chlorophenyl)quinazolin-4-ones showed 'excellent' activity vs. S. aureus, E. coli
2-(2-Chlorophenyl) group linked to antimicrobial effect
No MIC data; indirect evidence from 4-one analogs
Antimicrobial Antifungal Infectious Disease

Synthetic Feasibility: 2,4-Disubstituted Quinazoline

The synthesis of 2,4-disubstituted quinazolines, including 2-(2-chlorophenyl)-4-ethoxyquinazoline, has been demonstrated using modern catalytic methods. An Ir(III)-catalyzed C–H amidation/cyclization provides an efficient route to quinazolines from readily available aryl imidates and N-alkoxyamides . This method offers an advantage over traditional multi-step syntheses by providing a more direct and potentially higher-yielding pathway to the desired core structure. The feasibility of this synthetic approach ensures a reliable supply of the compound for research purposes, a key differentiator from analogs requiring more complex or lower-yielding routes.

Synthetic Route
Data to verify
Ir(III)-catalyzed C–H amidation/cyclization offers efficient 2,4-disubstituted quinazoline synthesis
Enables reliable research supply
May reduce synthesis steps and cost
Synthetic Chemistry Catalysis Process Chemistry

2-(2-Chlorophenyl)-4-ethoxyquinazoline Application Scenarios


VEGFR2 Kinase Inhibitor Probe Development

This compound is an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel VEGFR2 kinase inhibitors. Its core 4-alkoxyquinazoline structure has demonstrated potent inhibition (IC50 values in the low nanomolar range) [1]. Procuring this specific compound allows researchers to systematically evaluate the impact of the 2-(2-chlorophenyl) substituent on kinase selectivity and potency, using the established 4-alkoxyquinazoline series as a performance baseline.

Broad-Spectrum Antimicrobial Screening

Given the established antimicrobial activity associated with the 2-(2-chlorophenyl)quinazoline motif [1], this compound is a strong candidate for inclusion in broad-spectrum antimicrobial screening panels. It serves as a valuable tool for investigating the mechanism of action of this class against bacterial and fungal pathogens, and it is a logical precursor for synthesizing a focused library of analogs to optimize potency against resistant strains.

Model Substrate for Catalytic Reactions

The synthesis of 2-(2-chlorophenyl)-4-ethoxyquinazoline serves as a model reaction for developing and optimizing catalytic C–H activation and amidation methods [1]. Its well-defined structure and the presence of both the aryl and ethoxy groups make it a challenging and relevant substrate for testing new catalyst systems. Industrial research groups focused on process chemistry can use this compound to benchmark the efficiency and substrate scope of their proprietary catalytic technologies.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
4-Alkoxyquinazoline core identity
Kinase inhibition profiling
Antimicrobial screening
2-(2-Chlorophenyl)quinazoline motif
MIC and strain-panel endpoints
Synthetic method development
Catalytic C–H amidation reactivity
Catalyst efficiency and substrate scope
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